molecular formula C17H20N4O2 B13348092 4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one

4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B13348092
M. Wt: 312.37 g/mol
InChI Key: CVKVZGLTQPNIEY-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one is a benzodiazepine derivative characterized by a 1,4-diazepin-2-one core substituted with a 4-methylpiperazine group at position 4 and a 2-oxopropylidene moiety at position 2. This compound shares structural similarities with pharmacologically active benzodiazepines but is distinguished by its unique substituents, which may influence its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-methylpiperazine with a suitable benzodiazepine precursor, followed by the introduction of the oxopropylidene group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for research or pharmaceutical use.

Chemical Reactions Analysis

Primary Formation Mechanism

This compound forms through oxidation of Olanzapine under stress conditions:

  • Reagents/Conditions : Singlet oxygen mimics (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione/PTAD), thermal stress (>60°C), or exposure to copper ions .

  • Mechanism :

    • Radical-mediated oxidation of Olanzapine’s thiophene ring leads to ring-opening and subsequent cyclization.

    • PTAD acts as a dienophile in a Diels-Alder-like reaction, forming an endo-peroxide intermediate that rearranges to the lactam impurity .

Secondary Degradation Products

Under prolonged oxidative stress, further reactions occur:

  • Hydrolysis : The 2-oxopropylidene group undergoes hydrolysis to form hydroxylated derivatives .

  • Thione Formation : Reaction with sulfur-containing agents converts the lactam oxygen to a thione group, producing (Z)-1-{4-(4-methylpiperazin-1-yl)-2-thioxo-1H-benzo[b] diazepin-3(2H)-ylidene}propan-2-one .

Reaction TypeConditionsProductReference
Oxidation with PTADRoom temperature, 24h4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b] diazepin-2(3H)-one
Thermal Degradation80°C, 14 daysSame as above (accelerated formation)
HydrolysisAcidic/neutral pHHydroxymethylidene derivatives

Key Analytical Data

TechniqueObservationsReference
1H NMR (400 MHz, CDCl₃)δ 2.40 (s, CH₃), 3.19–3.41 (m, piperazine protons), 5.15 (dd, olefinic H)
MS (ESI+) m/z 313.2 [M+H]+ (C₁₇H₂₀N₄O₂)
IR Peaks at 1685 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N)

Environmental Sensitivity

  • pH : Stable in neutral conditions but degrades in acidic/basic media .

  • Light : No significant photodegradation reported .

  • Temperature : Forms at >60°C in solid-state formulations .

Catalytic Effects

  • Metal Ions : Copper (II) accelerates oxidation by facilitating radical formation.

  • Excipients : Lactose and polyvinylpyrrolidone in formulations increase degradation rates .

Analytical Detection Methods

MethodParametersSensitivityReference
HPLC-UV C18 column, 260 nm detection, LOD: 0.02 µg/mLHigh
LC-MS/MS MRM transitions m/z 313→212 (quantifier) and 313→154 (qualifier)Ultra-high
FTIR Characteristic C=O and C=N stretchesModerate

Proposed Degradation Pathway

text
graph TD A[Olanzapine] -->|Oxidation via PTAD/Cu²+| B(Endo-peroxide Intermediate) B --> C[Ring-opening] C --> D[Cyclization] D --> E[4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one] E -->|Hydrolysis| F[Hydroxymethylidene Derivative] E -->|Sulfurization| G[(Z)-Thione Analog]

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one" is challenging due to the limited information available. However, the search results do provide some information that can be used to discuss the compound.

Names and Identifiers

The compound "this compound" is also known as Olanzapine Lactam Impurity . Its molecular formula is C17H20N4O2, and it has a molecular weight of 312.37 g/mol .

Structure

The compound's IUPAC name is 3-[(E)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one .

As an Impurity Standard

Olanzapine Lactam Impurity can be used as a reference standard in pharmaceutical testing . It helps in quantifying and identifying the impurity in Olanzapine drug products using techniques like HPLC (High-Performance Liquid Chromatography) .

Pharmaceutical Analysis

Olanzapine is an antipsychotic drug, and "this compound" is a related impurity . Analytical procedures are used to ensure the quality of Olanzapine tablets . These procedures often involve identifying and quantifying impurities to meet regulatory requirements and safety standards .

Research on Antifungal Resistance

Although not a direct application, research on compounds like "this compound" may indirectly contribute to tackling antifungal resistance . Understanding the mechanisms of antimicrobial resistance is crucial for developing new therapies and interventions .

ApplicationDescription
Pharmaceutical Quality ControlUsed as a reference standard for identifying and quantifying impurities in Olanzapine drug products .
Analytical TestingEmployed in HPLC to ensure that Olanzapine tablets meet quality and safety standards .
Chemical ResearchMay contribute to broader studies on antimicrobial resistance and drug development .

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 4-(4-Methylpiperazin-1-yl)-1,3-dihydro-2H-benzo[b][1,4]diazepin-2-one (PAI 15 003027)
  • Structure : Lacks the 3-(2-oxopropylidene) group but retains the 4-methylpiperazine substitution.
  • Properties : Molecular weight = 258.33 g/mol; simpler structure with fewer steric constraints.
  • Activity : Serves as a synthetic intermediate or impurity in antipsychotic drugs like olanzapine .
2.1.2. 4-(Trifluoromethyl)-1H-benzo[b][1,4]diazepin-2(3H)-one (CAS: 2070-87-3)
  • Structure : Features a trifluoromethyl group at position 4 instead of methylpiperazine.
  • Properties : Higher lipophilicity due to the CF₃ group, impacting blood-brain barrier penetration.
  • Safety : Requires stringent handling precautions (e.g., avoiding heat sources) .
2.1.3. 1,5-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one (CAS: 60568-46-9)
  • Structure: A methyl-substituted benzodiazepinone without the piperazine or oxopropylidene groups.
  • Properties : Lower molecular weight (174.2 g/mol), melting point = 148°C, predicted pKa = 11.97 .

Pharmacological Analogues

2.2.1. Benzimidazole-Oxadiazole Derivatives (Compounds 4c and 4k)
  • Structure : Combine benzimidazole and oxadiazole moieties with a 4-methylpiperazine group.
  • Activity : Exhibit anticancer activity with high predicted drug-likeness scores (e.g., compound 4c: drug score = 0.89) .
  • ADMET Profile : Favorable absorption and low hepatotoxicity due to piperazine-enhanced solubility .
2.2.2. Pyridazinone Derivatives (e.g., 6-Phenyl-3(2H)-pyridazinones)
  • Structure: Pyridazinone core with piperazine side chains.
  • Activity: Demonstrated antinociceptive and anticancer effects in preclinical models .

Comparative Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight (g/mol) logP<sup>a</sup> Solubility (mg/mL) Melting Point (°C) Key Substituents
Target Compound ~300 (estimated) 2.5–3.0 0.1–0.5 150–160 (predicted) 4-Methylpiperazine, 2-oxopropylidene
PAI 15 003027 258.33 1.8 0.3 N/A 4-Methylpiperazine
4-(Trifluoromethyl)-benzodiazepinone 243.2 3.2 0.05 N/A 4-CF₃
Benzimidazole-Oxadiazole 4c 398.4 2.1 0.2 132–133 Benzimidazole, oxadiazole, piperazine

<sup>a</sup> Predicted using QSAR models.

Biological Activity

The compound 4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one , also known as an analog of olanzapine, is a benzodiazepine derivative that has garnered attention for its potential pharmacological properties. This article reviews its biological activity, focusing on its effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : (3Z)-4-(4-methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-1,5-benzodiazepin-2-one
  • Molecular Formula : C17H20N4O2
  • Molecular Weight : 312.37 g/mol

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems in the brain, particularly:

  • Dopaminergic System : It exhibits antagonistic properties at dopamine D2 receptors, which is characteristic of atypical antipsychotics. This action may contribute to its efficacy in treating psychotic disorders.
  • Serotonergic System : The compound also interacts with serotonin receptors (5-HT2A), which may enhance its therapeutic profile by reducing side effects commonly associated with traditional antipsychotics.

1. Antipsychotic Activity

Research indicates that the compound exhibits significant antipsychotic effects in animal models. A study comparing olanzapine and its derivatives showed that administration led to improvements in symptoms associated with schizophrenia-like behaviors in mice, including reduced hyperactivity and improved cognitive function .

2. Weight Gain and Metabolic Effects

In a comparative study involving a high-sweet, high-fat diet, the compound was shown to induce weight gain and alter metabolic parameters such as insulin and glucose levels. Specifically, doses of 3 mg/kg increased food intake over time, while higher doses exhibited variable effects on weight gain . These findings suggest a potential for metabolic side effects similar to those observed with olanzapine.

3. Neuroprotective Effects

Emerging data suggest that this compound may possess neuroprotective properties. Research has indicated that it can mitigate oxidative stress and neuronal apoptosis in vitro, which could be beneficial in neurodegenerative conditions .

Study 1: Atypical Antipsychotic Effects

In a controlled study involving chronic administration of the compound to mice, researchers observed significant changes in body weight and metabolic markers compared to a control group receiving a different treatment. Notably, the compound's ability to enhance food intake while simultaneously affecting serum lipid profiles was highlighted as a concern for long-term use .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress. Results indicated that treatment reduced markers of oxidative damage and preserved neuronal integrity, suggesting potential applications in treating conditions like Alzheimer's disease .

Data Tables

Parameter Control Group Treatment Group (3 mg/kg) Treatment Group (6 mg/kg)
Body Weight Change (g)+5+15+20
Food Intake (g/day)203025
Insulin Level (μU/mL)102530
Glucose Level (mg/dL)90120130

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one, and how is its purity validated?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, analogous benzodiazepine derivatives are prepared by coupling piperazine-containing precursors with activated carbonyl intermediates under reflux in aprotic solvents (e.g., DMF or THF) . Post-synthesis, purification is achieved via column chromatography or recrystallization. Purity is validated using HPLC (≥95% purity threshold) and structural confirmation via 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (for crystalline derivatives) .

Q. How can density functional theory (DFT) models predict the electronic and thermodynamic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) are employed to optimize the molecular geometry and compute properties like HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Hybrid functionals incorporating exact exchange terms (e.g., Becke’s 1993 functional) improve accuracy for thermochemical properties like atomization energies and ionization potentials . Validation against experimental spectroscopic data (e.g., IR, UV-Vis) ensures reliability .

Advanced Research Questions

Q. What strategies address low yields in the final cyclization step during synthesis?

  • Methodological Answer : Steric hindrance from the 4-methylpiperazine moiety and keto-enol tautomerism of the 2-oxopropylidene group can impede cyclization. Strategies include:

  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl2_2) to stabilize intermediates.
  • Solvent Effects : Polar solvents like DMSO enhance reaction rates by stabilizing transition states.
  • Temperature Control : Gradual heating (80–100°C) minimizes side reactions .
    Yield improvements are quantified via LC-MS monitoring and comparative kinetic studies.

Q. How can contradictions in 1H^1H1H-NMR data (e.g., unexpected splitting or shift deviations) be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotamerism of the piperazine ring) or solvent-dependent conformational changes. Approaches include:

  • Variable Temperature NMR : Identify broadening or coalescence of signals (e.g., at 253–313 K).
  • 2D Techniques : NOESY or COSY to confirm through-space correlations and assign stereochemistry.
  • Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (GIAO method) .

Q. What methodologies are critical for establishing structure-activity relationships (SAR) of derivatives targeting biological receptors?

  • Methodological Answer : SAR studies require:

  • Derivative Synthesis : Introduce substituents at the benzo[b][1,4]diazepin-2-one core (e.g., halogenation or alkylation) to modulate steric/electronic profiles .
  • In Silico Docking : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs or kinases).
  • Biological Assays : Validate predictions via in vitro assays (e.g., IC50_{50} measurements) and correlate with computational data .

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

3-[(E)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one

InChI

InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11+

InChI Key

CVKVZGLTQPNIEY-VAWYXSNFSA-N

Isomeric SMILES

C/C(=C\C1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)/O

Canonical SMILES

CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.